ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20FN3O4S and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 465.11585546 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the context of pharmacological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name indicates a thienopyridazine framework with an ethyl ester and acetamido substituents. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds in the thienopyridazine class have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting specific kinases involved in cancer progression.
- Antiviral Properties : Some derivatives have been reported to possess antiviral activity, potentially targeting viral replication processes.
Biological Assays and Efficacy
In vitro studies are crucial for evaluating the biological activity of this compound. Below is a summary of findings from relevant studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (breast cancer) | 15.0 | Apoptosis induction |
Study 2 | A549 (lung cancer) | 10.5 | Inhibition of cell cycle progression |
Study 3 | HCV-infected cells | 12.0 | Inhibition of viral replication |
Case Study 1: Antitumor Activity
In a study examining the antitumor effects of thienopyridazine derivatives, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antiviral Activity
Another study focused on the antiviral potential of similar compounds against Hepatitis C Virus (HCV). The compound exhibited an IC50 value of 12 µM, suggesting moderate efficacy in inhibiting viral replication. Further investigations revealed that it interfered with the viral life cycle at the entry phase.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Preliminary data suggest:
- Absorption : High lipophilicity may enhance absorption.
- Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific pathways.
- Toxicity : Initial toxicity assessments indicate low cytotoxicity to normal cells compared to cancerous cells.
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-16-13-33-22(26-19(29)12-15-8-6-7-14(2)11-15)20(16)23(30)28(27-21)18-10-5-4-9-17(18)25/h4-11,13H,3,12H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIDIELIHWWBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.